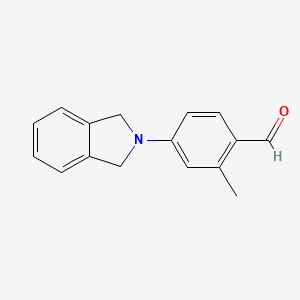
4-(1,3-dihydro-2H-isoindol-2-yl)-2-methylbenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to be a derivative of isoindoline, a bicyclic compound consisting of a benzene ring fused to a nitrogenous seven-membered ring1. However, specific information about this compound is not readily available1.
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions2. However, the specific synthesis pathway for “4-(1,3-dihydro-2H-isoindol-2-yl)-2-methylbenzaldehyde” is not available in the sources I found2.
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques like X-ray crystallography3. However, the specific molecular structure of “4-(1,3-dihydro-2H-isoindol-2-yl)-2-methylbenzaldehyde” is not available3.
Chemical Reactions Analysis
The chemical reactions involving similar compounds are complex and can involve multiple steps4. However, the specific reactions involving “4-(1,3-dihydro-2H-isoindol-2-yl)-2-methylbenzaldehyde” are not available4.
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques67. However, the specific properties of “4-(1,3-dihydro-2H-isoindol-2-yl)-2-methylbenzaldehyde” are not available67.
Applications De Recherche Scientifique
1. Applications in Chemical Synthesis
4-(1,3-Dihydro-2H-isoindol-2-yl)-2-methylbenzaldehyde and its derivatives are involved in various chemical synthesis processes. For example, these compounds are used in the synthesis of different types of isoindoles, isoindolones, and other complex organic structures. Studies have shown the synthesis of various isoindoles and their derivatives through reactions involving 2-cyanobenzaldehyde with alcohols in the presence of acid or base catalysts, highlighting the adaptability of these compounds in chemical synthesis (Sato et al., 1988); (Sato et al., 1986).
2. Catalyst in Organic Reactions
These compounds are also useful as catalysts in various organic reactions. For example, they play a role in the oxidation of benzylic alcohols to aromatic aldehydes, showcasing their efficacy in catalytic systems and broad substrate scope (Wu et al., 2016).
3. Pharmaceutical and Biomedical Applications
In the pharmaceutical and biomedical fields, derivatives of 4-(1,3-Dihydro-2H-isoindol-2-yl)-2-methylbenzaldehyde have been researched for various applications. Some compounds synthesized from these derivatives show potential in regulating inflammatory diseases and other biomedical applications, indicating their significance in therapeutic development (Ryzhkova et al., 2020).
4. Material Science and Technology
These compounds are also significant in material science, particularly in the development of polymers and OLEDs. Their derivatives are used in photo-cross-linkable polymer inks for OLED fabrication, demonstrating their importance in advancing display technology (Kunz et al., 2019).
Safety And Hazards
The safety and hazards associated with similar compounds are typically provided in material safety data sheets89. However, the specific safety and hazards of “4-(1,3-dihydro-2H-isoindol-2-yl)-2-methylbenzaldehyde” are not available89.
Orientations Futures
The future directions for research on similar compounds often involve further exploration of their biological activity and potential therapeutic uses10. However, the specific future directions for “4-(1,3-dihydro-2H-isoindol-2-yl)-2-methylbenzaldehyde” are not available10.
Please consult with a professional chemist or a relevant expert for more accurate and specific information. This analysis is based on the information available from the sources and may not fully apply to “4-(1,3-dihydro-2H-isoindol-2-yl)-2-methylbenzaldehyde”.
Propriétés
IUPAC Name |
4-(1,3-dihydroisoindol-2-yl)-2-methylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c1-12-8-16(7-6-15(12)11-18)17-9-13-4-2-3-5-14(13)10-17/h2-8,11H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXZNQDPLSPRGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CC3=CC=CC=C3C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197507 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(1,3-dihydro-2H-isoindol-2-yl)-2-methylbenzaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

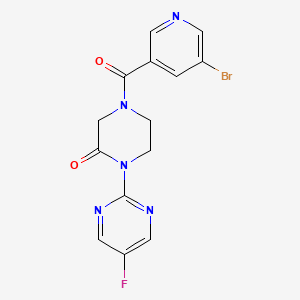
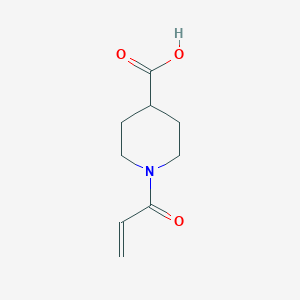
![3-isopropyl-6-({4-[(1-phenylcyclopropyl)carbonyl]piperazin-1-yl}sulfonyl)-1,3-benzothiazol-2(3H)-one](/img/structure/B3010916.png)
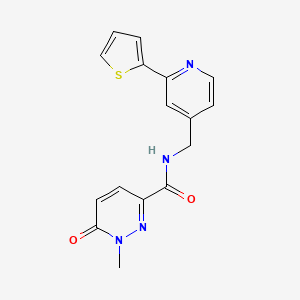
![N-([2,4'-bipyridin]-4-ylmethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B3010921.png)
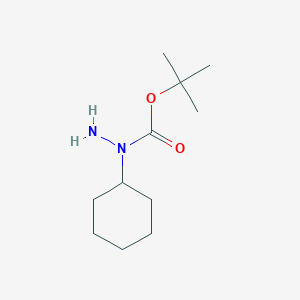

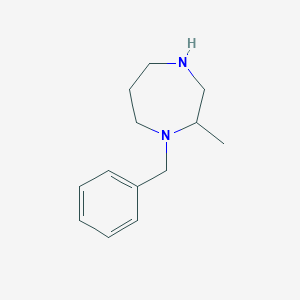
![(E)-2-(4-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide](/img/structure/B3010929.png)
![N-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-N-[(Z)-1-(2-pyrazinyl)ethylidene]amine](/img/structure/B3010930.png)
![4-methyl-5-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole-3-thiol](/img/structure/B3010931.png)
![rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B3010932.png)
![[(1-Cyanocyclohexyl)carbamoyl]methyl 1-(2,2-dimethylpropanoyl)piperidine-4-carboxylate](/img/structure/B3010934.png)
![4-[(2,4-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl)thieno[3,2-d]pyrimidine](/img/structure/B3010936.png)